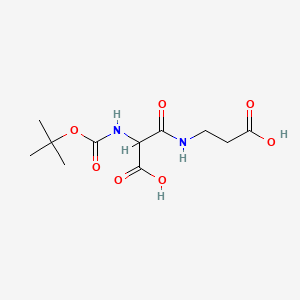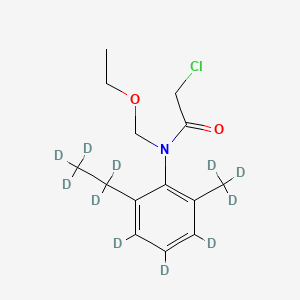
乙草胺-d11
描述
Acetochlor-d11 is a deuterium-labeled analog of acetochlor, a widely used herbicide. The compound is primarily utilized as an internal standard in analytical and pharmacokinetic research. The molecular formula of acetochlor-d11 is C14H9D11ClNO2, and it has a molecular weight of 280.83 g/mol . The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetochlor in biological samples .
科学研究应用
Acetochlor-d11 is extensively used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry and liquid chromatography for the precise quantification of acetochlor.
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of acetochlor in biological systems.
Environmental Science: Employed in the analysis of environmental samples to monitor acetochlor contamination and degradation.
Toxicology: Utilized in toxicological studies to understand the effects of acetochlor exposure on living organisms
作用机制
Target of Action
Acetochlor-d11, a variant of Acetochlor, is a member of the class of herbicides known as chloroacetanilides . Its primary targets are the elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes . These enzymes play a crucial role in the gibberellin pathway, which is essential for plant growth and development .
Mode of Action
Acetochlor-d11 acts by inhibiting the activity of elongase and GGPP cyclization enzymes . This inhibition disrupts the gibberellin pathway, leading to impaired growth and development of the plant . As a result, the plant’s ability to germinate and grow is severely affected, making Acetochlor-d11 an effective pre-emergent herbicide .
Biochemical Pathways
Upon absorption by the plant, Acetochlor-d11 is metabolized into various compounds . One of the key metabolic pathways involves the transformation of Acetochlor-d11 into 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which is further transformed into 2-methyl-6-ethylaniline (MEA) . These transformations are facilitated by a consortium of bacteria, including Rhodococcus sp.T3‐1, Delftia sp.T3‐6, and Sphingobium sp.MEA3‐1 .
Pharmacokinetics
The pharmacokinetics of Acetochlor-d11, like its parent compound Acetochlor, involves absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Acetochlor is known to cause skin and respiratory irritation and can potentially trigger an allergic reaction .
Result of Action
The primary result of Acetochlor-d11’s action is the inhibition of plant growth and development. By disrupting the gibberellin pathway, Acetochlor-d11 prevents the germination and growth of plants, making it an effective herbicide . It’s important to note that acetochlor, the parent compound of acetochlor-d11, has been classified as a probable human carcinogen .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetochlor-d11 involves the deuteration of acetochlor. The process typically starts with the preparation of deuterated aniline derivatives. The key steps include:
Deuteration of Aniline: Aniline is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Chloroacetanilide: The deuterated aniline is reacted with chloroacetyl chloride to form a chloroacetanilide intermediate.
Ethoxymethylation: The chloroacetanilide intermediate is then treated with chloromethyl ethyl ether and sodium hydroxide to yield acetochlor-d11.
Industrial Production Methods
Industrial production of acetochlor-d11 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized catalysts is critical in achieving the desired isotopic labeling.
化学反应分析
Types of Reactions
Acetochlor-d11 undergoes various chemical reactions, including:
Oxidation: Acetochlor-d11 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert acetochlor-d11 to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of acetochlor-d11 oxides.
Reduction: Formation of deuterated amine derivatives.
Substitution: Formation of various substituted acetochlor-d11 derivatives.
相似化合物的比较
Similar Compounds
Alachlor: Another chloroacetanilide herbicide with similar herbicidal properties.
Metolachlor: A related compound used for pre-emergence control of weeds.
Butachlor: Another herbicide in the same class with similar applications.
Uniqueness of Acetochlor-d11
Acetochlor-d11’s uniqueness lies in its deuterium labeling, which enhances its stability and accuracy in analytical applications. This isotopic labeling makes it an invaluable tool in research, particularly in studies requiring precise quantification and tracking of acetochlor .
属性
IUPAC Name |
2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNQPKFIQCLBDU-RLYLBJGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675502 | |
| Record name | Acetochlor-d11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189897-44-6 | |
| Record name | Acetochlor-d11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189897-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


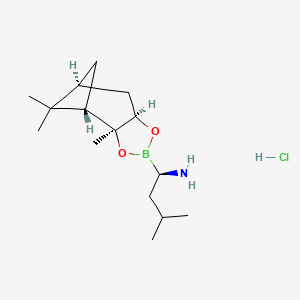

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
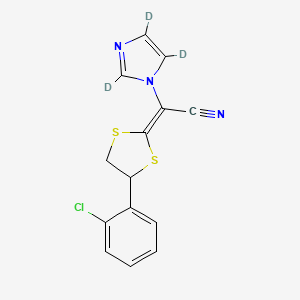
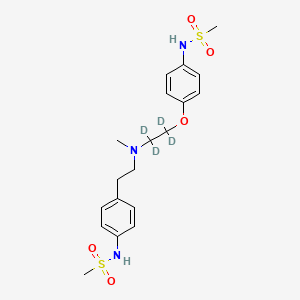
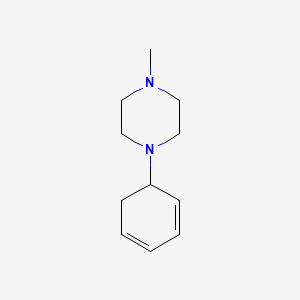
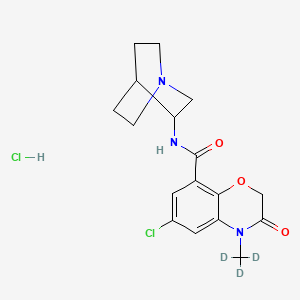
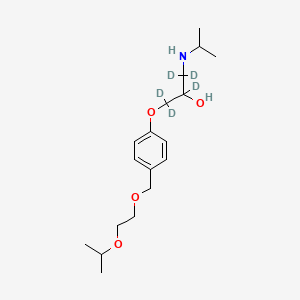
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

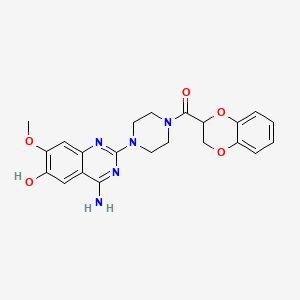
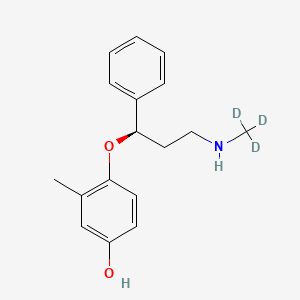
![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)
